2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one
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Overview
Description
2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one is a chemical compound with a complex structure that includes a pyrimidine ring substituted with diethylamino, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of a pyrimidine derivative, followed by the introduction of the diethylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional functional groups to the pyrimidine ring.
Scientific Research Applications
2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)-6-methyl-5-nitrobenzimidazole
- 2-(Diethylamino)-6-methyl-5-nitrobenzoxazole
- 2-(Diethylamino)-6-methyl-5-nitrobenzothiazole
Uniqueness
2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
648414-39-5 |
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Molecular Formula |
C9H14N4O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(diethylamino)-4-methyl-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O3/c1-4-12(5-2)9-10-6(3)7(13(15)16)8(14)11-9/h4-5H2,1-3H3,(H,10,11,14) |
InChI Key |
VSMZRJLRENCBMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(C(=O)N1)[N+](=O)[O-])C |
Origin of Product |
United States |
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